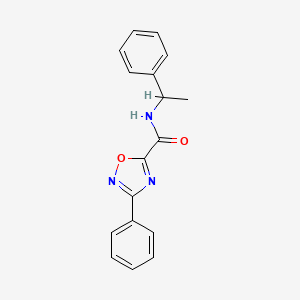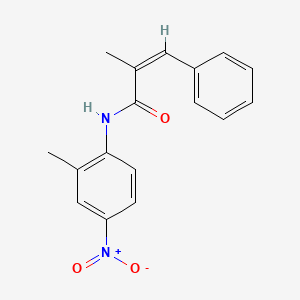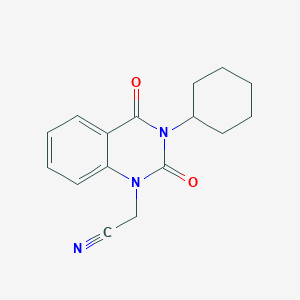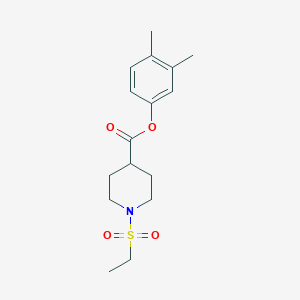
3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide is a compound that has been widely studied for its potential use in scientific research. It is a member of the oxadiazole family of compounds, which are known for their diverse range of biological activities. In
Wirkmechanismus
The mechanism of action of 3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer and inflammation. Specifically, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4), which are involved in these processes.
Biochemical and Physiological Effects
In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide in lab experiments is its relatively low toxicity. Studies have shown that this compound is generally well-tolerated in animal models, with few adverse effects. However, one limitation of using this compound is its relatively low solubility in water, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide. One area of interest is its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Another potential direction is the development of more potent analogs of this compound, which may have improved anti-cancer and anti-inflammatory properties. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential for use in clinical settings.
Synthesemethoden
The synthesis of 3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide involves the reaction of 1-phenylethylamine with 2-amino-2-phenylacetic acid, followed by cyclization with phosphorous oxychloride and sodium azide. This method has been described in detail in several scientific papers and has been shown to yield high purity and yield of the desired compound.
Wissenschaftliche Forschungsanwendungen
3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Several studies have shown that this compound has anti-cancer properties, including the ability to induce apoptosis in cancer cells.
In addition to its potential as a cancer therapeutic, this compound has also been studied for its potential as an anti-inflammatory agent. Studies have shown that this compound can reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
3-phenyl-N-(1-phenylethyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-12(13-8-4-2-5-9-13)18-16(21)17-19-15(20-22-17)14-10-6-3-7-11-14/h2-12H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQOYZCACFVJAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}cyclopentanecarboxamide](/img/structure/B5416627.png)

![6-[(4-morpholin-4-yl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl)carbonyl]pyridazin-3(2H)-one](/img/structure/B5416639.png)
![N-(2-{1-[(3,5-dimethyl-1-benzofuran-2-yl)methyl]piperidin-3-yl}ethyl)acetamide](/img/structure/B5416640.png)

![2-[(isobutylamino)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5416656.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5416657.png)
![4-{2-(benzoylamino)-3-oxo-3-[(1,1,3,3-tetramethylbutyl)amino]-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5416665.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5416679.png)

![(2R*,3S*,6R*)-5-(cyclopropylacetyl)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5416696.png)
![N-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5416698.png)

![(3R*,4R*)-1-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5416730.png)